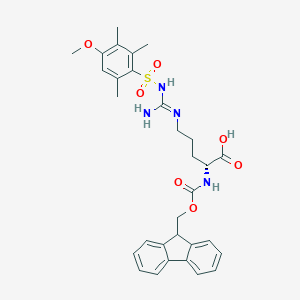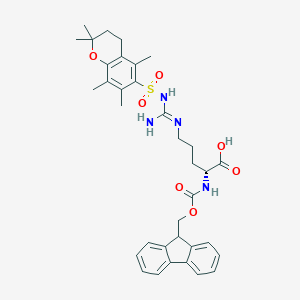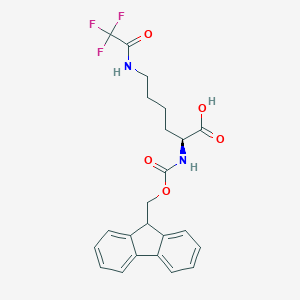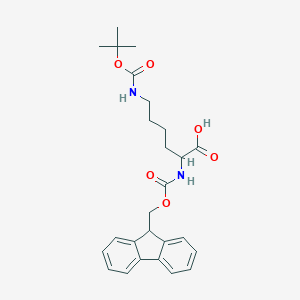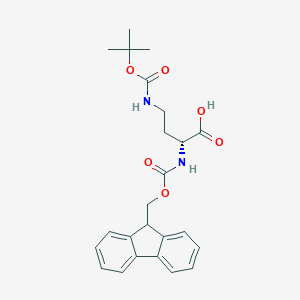
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid
Übersicht
Beschreibung
(-)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid, also known as (-)-2-((Fmoc)amino)-4-aminobutanoic acid or Fmoc-ABA, is a synthetic non-proteinogenic amino acid that has found widespread use in the fields of biochemistry, medicinal chemistry, and drug discovery. Fmoc-ABA is a versatile and widely used building block for peptide synthesis, as it can be readily incorporated into peptides using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. It is also used as a scaffold for the synthesis of peptidomimetics and in the preparation of combinatorial libraries. Moreover, Fmoc-ABA has been used as a substrate in enzyme assays, as a ligand in affinity chromatography, and as a probe for studying enzyme-substrate interactions.
Wissenschaftliche Forschungsanwendungen
Fmoc is used in the synthesis of N-Fmoc-protected β-amino acids, which are important in peptide chemistry. This is achieved through the Arndt-Eistert protocol starting from commercially available N-Fmoc α-amino acids, leading to enantiomerically pure N-Fmoc-protected β-amino acids in high yields (Ellmerer-Müller et al., 1998).
The preparation of new N-Fmoc-protected β2-homoamino acids with proteinogenic side chains is described, which is key in the synthesis of β-peptides. This involves a diastereoselective amidomethylation process (Šebesta & Seebach, 2003).
Fmoc-modified aliphatic amino acids are reported to form self-assembled structures under varying conditions such as concentration and temperature. These self-assembling properties offer potential in the design of novel self-assembled architectures for various applications (Gour et al., 2021).
Fmoc is used in a new synthetic pathway for preparing asymmetrically protected 2,7-diaminosuberic acid. This involves using (acyloxy)alkoxy as a protecting group and a ring-closing metathesis (RCM) reaction (Mollica et al., 2012).
The total synthesis of Adda, a unique C20 amino acid found in cyanobacterial hepatotoxins, involves the use of Fmoc. This demonstrates its utility in synthesizing complex molecular structures (Namikoshi et al., 1989).
Phenylfluorenyl based linkers, which include Fmoc, are developed for solid-phase synthesis, showing higher acid stability compared to standard linkers and enabling efficient peptide synthesis (Bleicher et al., 2000).
Fmoc is utilized in the solid-phase synthesis of oligomers derived from amide-linked neuraminic acid analogues. This highlights its role in the efficient synthesis of oligomers of varying lengths (Gregar & Gervay-Hague, 2004).
Fmoc is instrumental in the synthesis of complex head-to-side-chain cyclodepsipeptides, showcasing its application in creating structurally diverse and biologically active natural products (Pelay-Gimeno et al., 2016).
Eigenschaften
IUPAC Name |
(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDRDGKSMGGBDI-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427161 | |
| Record name | Fmoc-D-Dab-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid | |
CAS RN |
201484-12-0 | |
| Record name | Fmoc-D-Dab-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



